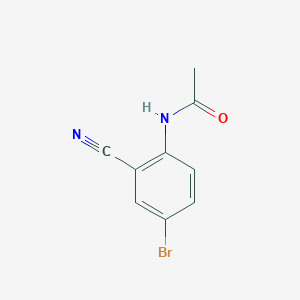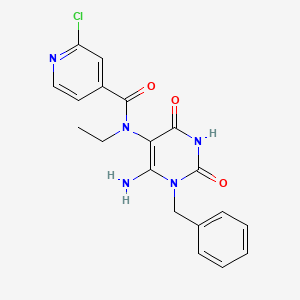
(4-(1H-Pyrrol-1-yl)phenyl)(3-(2,2,2-trifluorethoxy)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess diverse activities . The compound also contains a trifluoroethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry. For example, the 1H NMR spectrum would show signals for the aromatic protons and the protons on the pyrrole ring .Wirkmechanismus
Target of Action
The primary targets of the compound (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanoneRelated compounds such as pyrrole derivatives have been known to interact with various targets, including dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These targets play crucial roles in cellular processes such as cell growth and division, signal transduction, and DNA synthesis .
Mode of Action
Pyrrole derivatives have been reported to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . This inhibition can lead to disruption of cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell growth and division, signal transduction, and dna synthesis .
Result of Action
Based on the potential targets and modes of action, it can be inferred that the compound may disrupt cellular processes, potentially leading to cell death in the case of cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
(4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist has several advantages for lab experiments. It is a potent and selective agonist for the (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone receptor, making it a valuable tool for studying the role of this receptor in various medical conditions. However, its limited solubility in water and its potential toxicity at high concentrations can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist. Some of these include the development of more potent and selective agonists for the (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone receptor, the investigation of its potential therapeutic applications in other medical conditions, and the exploration of its mechanism of action in more detail. Additionally, the use of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist in combination with other drugs or therapies may lead to more effective treatments for various medical conditions.
In conclusion, (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist is a promising chemical compound with potential therapeutic applications in various medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research and development of this compound may lead to more effective treatments for drug addiction, depression, schizophrenia, and Parkinson's disease.
Synthesemethoden
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist involves the reaction of (4-(1H-pyrrol-1-yl)phenyl)boronic acid with 3-(2,2,2-trifluoroethoxy)azetidin-1-amine in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain the final product, (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Elektrochemische und optische Eigenschaften
Diese Verbindung wurde bei der Synthese eines neuartigen Dithieno[3,2-b:2’,3’-d]pyrrol (DTP)-Derivats verwendet . Das entsprechende Polymer (P(DTP-Ph-Pyr)) wurde erfolgreich durch elektrochemische Polymerisation erhalten . Der Polymerfilm zeigte ein reversibles elektrochromes Verhalten (orange Farbe im neutralen Zustand und blaue Farbe im oxidierten Zustand) mit einem hohen optischen Kontrast (52,5 % bei 950 nm) und einer Färbungseffizienz (123 cm2/C bei 950 nm) .
Energiespeicher und -umwandlung
Konjugierte Polymere, wie die aus dieser Verbindung synthetisierten, wurden in elektronischen Geräten für die Energiespeicherung und -umwandlung eingesetzt .
Sensoren und flexible Elektronik
Diese Polymere fanden auch Anwendungen in Sensoren und flexibler Elektronik .
Solarzellen
Konjugierte Polymere wurden in Anwendungen wie Solarzellen eingesetzt .
Licht emittierende Geräte
Diese Polymere wurden in lichtemittierenden Geräten eingesetzt .
Kondensatoren
Konjugierte Polymere wurden in Kondensatoren eingesetzt .
Elektrochrome Geräte
Die Polymere weisen elektrochrome Eigenschaften auf, wodurch sie für den Einsatz in elektrochromen Geräten geeignet sind .
Biosensoren
Schließlich wurden diese Polymere bei der Entwicklung von Biosensoren eingesetzt .
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c17-16(18,19)11-23-14-9-21(10-14)15(22)12-3-5-13(6-4-12)20-7-1-2-8-20/h1-8,14H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJGMFSJDDRFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)

![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
